3-Chloro-2-hydroxy-6-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

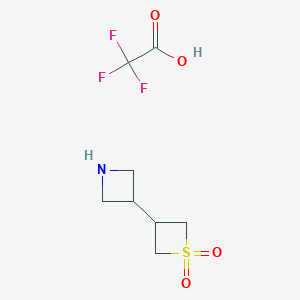

3-Chloro-2-hydroxy-6-methylbenzoic acid is a chemical compound with the linear formula C8H7ClO3 . It has a molecular weight of 186.596 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7ClO3 . The average mass of the molecule is 186.596 Da .Applications De Recherche Scientifique

Chemical Synthesis and Preparation : 3-Chloro-2-hydroxy-6-methylbenzoic acid plays a role in the preparation of other chemical compounds. For instance, Daniewski et al. (2002) discuss efficient methods for preparing 2-chloro-6-methylbenzoic acid, a compound closely related to this compound, which can be used in large-scale chemical productions (Daniewski et al., 2002).

Pharmaceutical and Medicinal Chemistry : In the field of pharmaceuticals, compounds derived from or related to this compound are used in the synthesis of specific amino acids and other medicinal compounds. Girard et al. (1996) achieved the synthesis of methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, highlighting its utility in the synthesis of complex molecules (Girard et al., 1996).

Antibiotic Biosynthesis : The compound is also instrumental in antibiotic biosynthesis. Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, required for the biosynthesis and synthesis of several antibiotics (Becker, 1984).

Natural Product Isolation and Analysis : It is also used in the isolation and analysis of natural products. For example, Adeboya (1996) isolated compounds from the culture medium of a Xylaria species, including chlorinated depsidone and spirocyclohexadienone, where derivatives of this compound played a key role (Adeboya, 1996).

Environmental Chemistry and Degradation Studies : Its derivatives are also studied in environmental chemistry for their degradation and transformation under various conditions. Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, which is relevant for understanding the environmental fate of such compounds (Crosby & Leitis, 1969).

Bioremediation and Microbial Metabolism : Additionally, it's significant in bioremediation research. Higson and Focht (1992) discuss the utilization of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 through the meta fission pathway, indicating the microbial metabolism of such compounds (Higson & Focht, 1992).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .

Mécanisme D'action

Target of Action

The primary targets of 3-Chloro-2-hydroxy-6-methylbenzoic acid are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

Similar compounds have been known to undergo reactions at the benzylic position . This could potentially lead to interactions with its targets, resulting in changes at the molecular level.

Biochemical Pathways

A related compound, 3-chloro-2-methylbenzoate, has been shown to be metabolized by pseudomonas cepacia mb2 through the meta fission pathway . This pathway involves the breakdown of complex organic compounds into simpler ones, with the subsequent liberation of chloride .

Pharmacokinetics

The compound’s molecular weight (186596) and linear formula (C8H7ClO3) suggest that it may have certain pharmacokinetic properties

Propriétés

IUPAC Name |

3-chloro-2-hydroxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAYZYWQJZZSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)

![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2775098.png)

![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)

![methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)

![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)